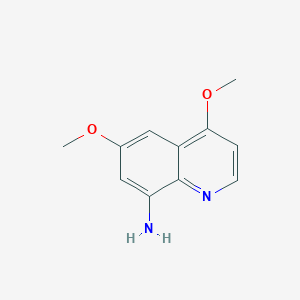

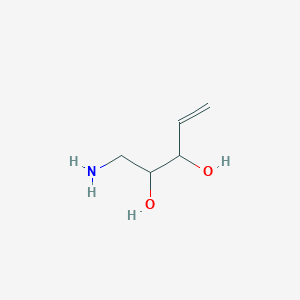

![molecular formula C12H9NO4 B2387781 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde CAS No. 683268-08-8](/img/structure/B2387781.png)

7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde is a chemical compound with the molecular formula C12H9NO4 and a molecular weight of 231.20 . It is used for research purposes .

Physical And Chemical Properties Analysis

The compound has a density of approximately 1.49 g/cm3 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis Techniques

An important application of this compound is in the synthesis of various heterocyclic compounds. The Friedländer condensation method has been used to synthesize 2-aryl-1,10-phenanthrolines from similar quinoline derivatives (Riesgo, Jin, & Thummel, 1996). Additionally, a series of quinoline-8-carbaldehydes, including this compound, have been synthesized via one-pot reactions and intramolecular cyclization (Gao, Zhao, Li, Yan, & Li, 2012).

Anticoagulant and Algicidal Activities

Compounds structurally related to 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde have been evaluated for their anticoagulant activities. Some of these compounds showed inhibitory activity against blood coagulation factors Xa and XIa (Potapov et al., 2021). Additionally, novel quinoxalines derived from reactions involving quinoline N-oxides demonstrated good algicidal activities against certain algae species (Kim et al., 2000).

Electrochemical and Spectroscopic Characterization

Research into quinolinecarbaldehydes has extended to their electrochemical and spectroscopic characterization. Studies have revealed correlations between the chemical structure of these compounds and their reduction and oxidation potentials, providing insights into their electronic properties (Wantulok et al., 2020).

Antioxidant Properties

Quinolinecarbaldehyde derivatives have been synthesized and evaluated for their antioxidant activities. These studies have shown that some of these compounds exhibit significant antioxidant activities, which could be valuable in pharmaceutical and food industries (Zhang et al., 2013).

Novel Synthesis Routes

Novel synthetic routes to create compounds related to this compound have been explored. These include the synthesis of indoloquinolizines and related compounds, offering new pathways for creating complex heterocyclic structures (Bonjoch et al., 1997).

Anticancer and Antiviral Activities

Compounds structurally related to this quinoline derivative have been synthesized and evaluated for their potential anticancer and antiviral activities. This includes studies on thiopyrano[2,3-d]thiazole derivatives showing promising results against certain cancer cell lines and viruses (Lozynskyi et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-6-8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-12(8)15/h3-6H,1-2H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPRWORPBEFSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)

![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)

![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387708.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2387710.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-propylcyclobutane-1-carboxamide](/img/structure/B2387711.png)

![2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2387716.png)